3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The compound’s appearance and its uses in various fields are also usually described.
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with various reagents and the products formed.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.Scientific Research Applications
Antimicrobial and Anticonvulsant Activities
Researchers synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds closely related to 3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. These compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some derivatives demonstrated potent anticonvulsant activity, highlighting their potential in treating seizures (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Synthesis Techniques
Several studies focused on the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, employing different methods such as dithiocarbamate-anthranilic acid reaction and one-pot synthesis approaches. These methods offer advantages like simplicity, high yields, and eco-friendliness (Azizi & Edrisi, 2017); (Tiwari et al., 2008).
Eco-Friendly Synthesis
An eco-friendly rapid synthesis method was developed using choline chloride/urea deep eutectic solvent. This method is rapid, selective, and requires no catalyst, making it an environmentally friendly option (Molnar, Klenkar, & Tarnai, 2017).
Antibacterial Activity
Derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, including those similar to the compound , were synthesized and tested for antibacterial activity. These compounds showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Osarumwense, 2022).
Biological Activities of Derivatives
A library of azomethine derivatives of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones was synthesized and characterized. These compounds were evaluated for various biological activities, further expanding the potential applications of such derivatives (Saeed, Mahmood, & Flörke, 2014).
Synthesis via Heteropolyacids
Heteropolyacids were used as catalysts in the synthesis of 3-(aryl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. This method demonstrates the versatility and adaptability of the synthesis process for such compounds (Allameh, Heravi, Hashemi, & Bamoharram, 2011).
Synthesis and Characterization
Further research includes the synthesis and characterization of additional derivatives, highlighting the diverse potential of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one compounds in scientific research, ranging from antimicrobial to potential anticonvulsant applications (Almarhoon et al., 2019).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions to take when handling it.
Future Directions
This would involve discussing potential areas for further research, such as new synthetic methods, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
3-amino-6-methyl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5-2-3-7-6(4-5)8(13)12(10)9(14)11-7/h2-4H,10H2,1H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSYTOYVAIKJSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)N(C2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
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